molecular formula C7H8N2OS B3057751 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 84755-30-6

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B3057751
CAS No.: 84755-30-6
M. Wt: 168.22 g/mol
InChI Key: USAOTNPPRRYVHF-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2OS. It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a methylthio group at the 2-position, and an aldehyde group at the 5-position.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methylthio and aldehyde functional groups. One common method includes the use of 4-chloro-2-methylthiopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, involving controlled reaction conditions such as inert atmospheres and specific temperature ranges to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like hydroxide ions or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include substituted pyrimidines where the methylthio group is replaced by the nucleophile.

    Oxidation: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.

    Reduction: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-methanol.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methylthio group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a methylthio and an aldehyde group on the pyrimidine ring allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAOTNPPRRYVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510039
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84755-30-6
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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